molecular formula C6H5NO2 B7902183 5-Hydroxymethyl-furan-3-carbonitrile CAS No. 59413-72-8

5-Hydroxymethyl-furan-3-carbonitrile

Cat. No.: B7902183
CAS No.: 59413-72-8
M. Wt: 123.11 g/mol
InChI Key: PPPPJFDWESULFP-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-furan-3-carbonitrile is an organic compound with the molecular formula C6H5NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both a hydroxymethyl group and a nitrile group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxymethyl-furan-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then subjected to dehydration to yield this compound. The reaction conditions typically involve the use of an acid catalyst and elevated temperatures to facilitate the dehydration process.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the catalytic conversion of biomass-derived feedstocks. This process involves the use of heterogeneous catalysts to convert sugars and other biomass components into furan derivatives, including this compound. The development of efficient catalytic systems is crucial for optimizing the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-furan-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 5-hydroxymethyl-2-furancarboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

5-Hydroxymethyl-furan-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxymethyl-furan-3-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the nitrile group can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxymethyl-furan-3-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the furan ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science.

Properties

IUPAC Name

5-(hydroxymethyl)furan-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c7-2-5-1-6(3-8)9-4-5/h1,4,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPPJFDWESULFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286560
Record name 5-(Hydroxymethyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59413-72-8
Record name 5-(Hydroxymethyl)-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59413-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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